1-(3,4-Dimethoxyphenyl)-3-methylthiourea
Description
1-(3,4-Dimethoxyphenyl)-3-methylthiourea is a thiourea derivative characterized by a 3,4-dimethoxyphenyl group attached to the thiourea core. Thioureas are sulfur-containing analogs of urea, known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDTGAIPWLAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-methylthiourea typically involves the reaction of 3,4-dimethoxyaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-methylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Aromatic Rings
Functional Group Modifications
- Methyl vs. Bulkier Substituents: The methyl group in this compound offers steric simplicity, facilitating synthetic accessibility. The trifluoromethoxy group in 1-(4-methoxyphenyl)-3-{[3-(trifluoromethoxy)phenyl]methyl}thiourea introduces strong electronegativity, likely enhancing binding affinity to hydrophobic enzyme pockets .
Key Research Findings and Limitations
Synthetic Accessibility :
- This compound can be synthesized via nucleophilic substitution of methyl isothiocyanate with 3,4-dimethoxyaniline, a method analogous to the preparation of 1-(2,4-dimethylphenyl)-3-methylthiourea .
Electronic Effects :
- Methoxy groups in the 3,4-positions stabilize the thiourea core through resonance, as evidenced by IR spectroscopy in related triazole derivatives (C=O stretching at ~1650 cm⁻¹) .
Limitations :
- Direct comparative studies on bioactivity between this compound and its analogs are absent in the provided evidence. Further experimental validation is required to confirm computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
